Benzofurazan, 4-nitro-7-(4-propyl-1-piperazinyl)-, 1-oxide
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Overview
Description
Benzofurazan, 4-nitro-7-(4-propyl-1-piperazinyl)-, 1-oxide: is a chemical compound with the molecular formula C13H17N5O4 . This compound is known for its unique structure, which includes a benzofurazan ring substituted with a nitro group and a propyl-piperazinyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired substitution patterns .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Benzofurazan, 4-nitro-7-(4-propyl-1-piperazinyl)-, 1-oxide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzofurazan derivatives.
Scientific Research Applications
Chemistry: In chemistry, Benzofurazan, 4-nitro-7-(4-propyl-1-piperazinyl)-, 1-oxide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a range of chemical transformations .
Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to the benzofurazan moiety, which can exhibit fluorescence under certain conditions .
Medicine: In medicinal chemistry, it is investigated for its potential pharmacological activities, including antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of Benzofurazan, 4-nitro-7-(4-propyl-1-piperazinyl)-, 1-oxide involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in biological systems. The piperazinyl group can interact with biological receptors, potentially modulating their activity .
Comparison with Similar Compounds
Benzofurazan: The parent compound without the nitro and piperazinyl substitutions.
4-Nitrobenzofurazan: A simpler derivative with only the nitro group.
7-(4-Propyl-1-piperazinyl)benzofurazan: A derivative with only the piperazinyl group.
Uniqueness: Benzofurazan, 4-nitro-7-(4-propyl-1-piperazinyl)-, 1-oxide is unique due to the combination of the nitro and piperazinyl groups on the benzofurazan ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
61785-52-2 |
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Molecular Formula |
C13H17N5O4 |
Molecular Weight |
307.31 g/mol |
IUPAC Name |
7-nitro-3-oxido-4-(4-propylpiperazin-1-yl)-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C13H17N5O4/c1-2-5-15-6-8-16(9-7-15)11-4-3-10(17(19)20)12-13(11)18(21)22-14-12/h3-4H,2,5-9H2,1H3 |
InChI Key |
YUXYRWBLHMZNFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1)C2=CC=C(C3=NO[N+](=C23)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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